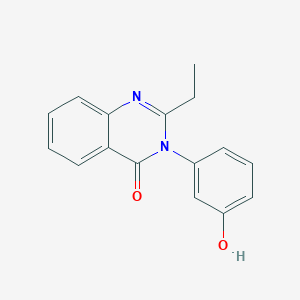

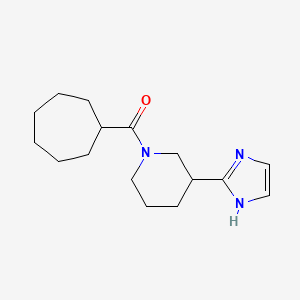

![molecular formula C17H16N6S B5506847 N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5506847.png)

N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves multiple steps, including ring closure reactions, nitration, chlorination, amination, and hydrogenation processes. For example, Suzuki et al. (1992) described the synthesis of [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one derivatives through a series of consecutive reactions starting from 5-substituted 1,3,4-thiadiazol-2-amines (Suzuki et al., 1992).

Molecular Structure Analysis

The molecular structure of related compounds often features intricate arrangements of nitrogen, sulfur, and carbon atoms, contributing to their unique chemical properties and biological activities. The structural confirmation of these compounds can be achieved through methods such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the crystal structure of a pyrazolo[1,5-a]pyrimidine derivative was determined, shedding light on its potential interactions and reactivity patterns (Lu Jiu-fu et al., 2015).

Chemical Reactions and Properties

Compounds within this chemical class can undergo various chemical reactions, including cyclization, alkylation, and amidation, which are crucial for modifying their chemical properties and enhancing their biological activities. For example, reactions involving ethoxycarbonylmethyl-7-methyl-1,3,4-thiadiazolo[3,2-a]pyrimidin-5(5H)-one demonstrate the reactivity of the thiadiazolo[3,2-a]pyrimidine core in synthesizing derivatives with potentially different properties (Kukaniev et al., 1998).

科学的研究の応用

Antitrypanosomal Activity

Pyrazolo[1,5-a]pyrimidines, including compounds related to N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine, have been found to have significant antitrypanosomal activity. These compounds are analogs of purine and act as antimetabolites in purine biochemical reactions, making them of pharmaceutical interest for potential treatments against trypanosomiasis (Abdelriheem, Zaki, & Abdelhamid, 2017).

Anticancer and Antimicrobial Properties

Enaminones derived from N-arylpyrazole, which are structurally related to the mentioned compound, have shown promise in synthesizing derivatives with significant antitumor and antimicrobial activities. These derivatives have been shown to inhibit the growth of specific cancer cell lines and possess antimicrobial properties (Riyadh, 2011).

Insecticidal Activity

Innovative heterocycles incorporating a thiadiazole moiety, like the mentioned compound, have been synthesized and assessed for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This research demonstrates potential agricultural applications of these compounds (Fadda et al., 2017).

Phosphodiesterase Inhibition

Compounds structurally similar to this compound have been found to be specific inhibitors of cyclic GMP phosphodiesterase. This suggests potential for developing new therapeutics targeting cardiovascular diseases (Dumaitre & Dodic, 1996).

Anti-Inflammatory Properties

Certain pyrazolo[1,5-a]pyrimidines have shown anti-inflammatory properties without ulcerogenic activity. This indicates a potential for the development of safer nonsteroidal anti-inflammatory drugs (Auzzi et al., 1983).

将来の方向性

特性

IUPAC Name |

N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6S/c1-12-21-22-17(24-12)8-9-18-16-11-14(13-5-3-2-4-6-13)20-15-7-10-19-23(15)16/h2-7,10-11,18H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOOMYLGTNSELV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CCNC2=CC(=NC3=CC=NN32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-N-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5506774.png)

![3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5506781.png)

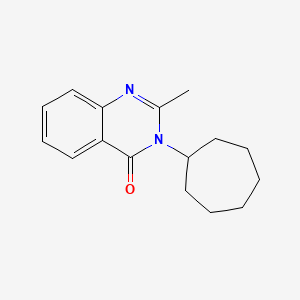

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5506806.png)

![4-benzyl-N-[(5-bromo-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5506822.png)

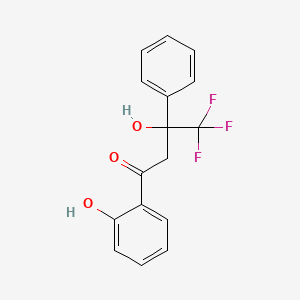

![N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5506825.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5506831.png)

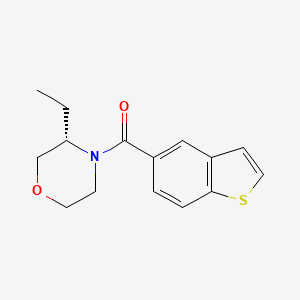

![3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5506834.png)

![(1S*,5R*)-6-[(3-chlorophenoxy)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5506842.png)

![N-benzyl-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5506846.png)